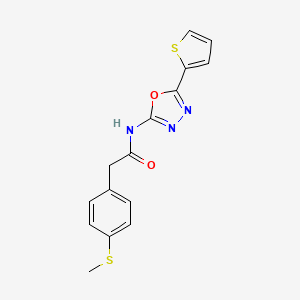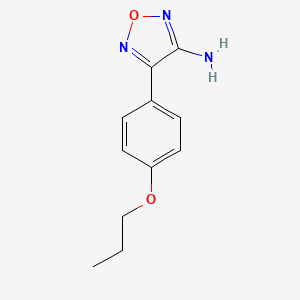
3-Chloro-4-(trifluoromethyl)phenol
概述
描述
3-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O. It is a colorless or pale yellow liquid with a distinctive aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . In the context of analgesics, these compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that trifluoromethyl group-containing compounds can interact with their targets in a variety of ways . For instance, in the case of analgesics, these compounds have been shown to relieve pain by depressing peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It’s known that trifluoromethyl group-containing compounds can affect a variety of biochemical pathways . In the context of analgesics, these compounds have been shown to interact with the pain pathway .
Result of Action
It’s known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level . For instance, in the context of analgesics, these compounds have been shown to have potent analgesic efficacy and an ultrashort to long duration of action .
生化分析
Biochemical Properties
3-Chloro-4-(trifluoromethyl)phenol plays a role in biochemical reactions, particularly in the synthesis of inhibitors targeting KRAS G12D, one of the most commonly mutated oncogenes found in a variety of cancers
Cellular Effects
It has been used in the synthesis of inhibitors targeting KRAS G12D , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can be resonance stabilized
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)phenol typically involves the chlorination of 4-(trifluoromethyl)phenol. One common method includes the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs phase-transfer catalysis to enhance reaction rates and yields. A crown-ether phase transfer catalyst is used to facilitate the reaction between 4-(trifluoromethyl)phenol and a chlorinating agent in a mixed solvent system of dimethyl sulfoxide (DMSO) and toluene. This method is advantageous due to its high yield, short reaction time, and ease of product separation .
化学反应分析
Types of Reactions
3-Chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield dechlorinated or defluorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of phenolic ethers or amines.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dechlorinated or defluorinated phenols.
科学研究应用
3-Chloro-4-(trifluoromethyl)phenol has diverse applications in scientific research:
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the chloro group, making it less reactive in substitution reactions.
3-Chloro-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different biological activities.
Uniqueness
3-Chloro-4-(trifluoromethyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects enhance its reactivity in substitution reactions and its potential as a versatile building block in organic synthesis .
属性
IUPAC Name |
3-chloro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFQPAJCFHNHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinemethanamine, N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methoxy-](/img/structure/B2790743.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2790744.png)
![1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2790746.png)

![7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2790748.png)
![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)
![N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2790757.png)



